2-((4-Chlorophenylthio)ethyl)-6,8-dimethylbenzo[D]1,3-oxazin-4-one
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Overview
Description
4H-benzo[d][1,3]oxazin-4-ones are a class of heterocyclic compounds . They have received considerable attention due to their diverse biological activities .
Synthesis Analysis
A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .Molecular Structure Analysis
The molecular structure of 4H-benzo[d][1,3]oxazin-4-ones involves a benzene ring fused with a 1,3-oxazin-4-one ring .Chemical Reactions Analysis
The formation of 4H-benzo[d][1,3]oxazin-4-ones correlates with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Scientific Research Applications
Synthesis and Reaction Mechanisms
- The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement, demonstrating complex reaction pathways for similar chemical structures (Ledenyova et al., 2018).
- Research on 3,6-dimethyl [6-methyl-3-phenyl and 3-(4-chlorophenyl)-6-methyl]-1,3-oxazine-2,4(3H)-diones reveals various reaction products under different conditions, highlighting the reactivity and potential applications of similar compounds in chemical synthesis (Kinoshita et al., 1989).
Pharmacological Potential
- A study on the evaluation of the in vitro and ex vivo antioxidant activity of two cyclohexene-fused oxazines suggests that compounds with similar structures to "2-((4-Chlorophenylthio)ethyl)-6,8-dimethylbenzo[D]1,3-oxazin-4-one" might possess good antioxidant properties, offering insights into their potential therapeutic uses (Firpo et al., 2019).
- Another study demonstrates the synthesis of thieno[2,3-d][1,3]oxazin-4-ones and evaluates their inhibitory activity toward human leukocyte elastase, suggesting the therapeutic potential of similar oxazinone derivatives in treating conditions related to elastase activity (Gütschow & Neumann, 1998).
Mechanism of Action
Target of Action
Similar compounds such as quinazoline derivatives have been studied for their antitumor activity . These compounds have shown significant antitumor activity, suggesting that they may target cancer cells or associated proteins .
Mode of Action
It is known that the compound’s structure, specifically the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring, are crucial for its anticancer action .
Biochemical Pathways
Similar compounds have been shown to inhibit the serine protease human leukocyte elastase , which is involved in tissue degradation in several diseases . This suggests that 2-((4-Chlorophenylthio)ethyl)-6,8-dimethylbenzo[D]1,3-oxazin-4-one may also affect similar biochemical pathways.
Pharmacokinetics
The compound’s anticancer activity was examined in vivo, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
The compound has shown significant antitumor activity in Swiss albino mice exhibiting Ehrlich ascites carcinoma (EAC) . This was measured using a number of parameters, including body weight analysis, mean survival time, and % increase in life span .
Action Environment
The compound was synthesized and tested under controlled laboratory conditions , suggesting that its action and stability may be influenced by factors such as temperature, pH, and the presence of other compounds.
Future Directions
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfanylethyl]-6,8-dimethyl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-10-8-11(2)16-15(9-10)18(21)22-17(20-16)12(3)23-14-6-4-13(19)5-7-14/h4-9,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGWJZXVOZDSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)C(C)SC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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